2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine
Description
2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine (CAS: 1628317-85-0) is a halogenated thienopyrimidine derivative with a molecular formula of C₈H₄ClF₃N₂S and a molecular weight of 252.647 g/mol . The compound features a thieno[2,3-d]pyrimidine core substituted with chlorine atoms at positions 2 and 4 and a 2,2,2-trifluoroethyl group at position 6. It is synthesized via chlorination and trifluoroethylation reactions, typically using phosphorus oxychloride (POCl₃) and trifluoroethylating agents under reflux conditions .
Properties
IUPAC Name |
2,4-dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3N2S/c9-5-4-1-3(2-8(11,12)13)16-6(4)15-7(10)14-5/h1H,2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYZVLSTIGXTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=NC(=N2)Cl)Cl)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001185009 | |
| Record name | 2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001185009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055107-43-0 | |
| Record name | 2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055107-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001185009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine typically involves the reaction of 2,4-dichlorothieno[2,3-d]pyrimidine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thieno[2,3-d]pyrimidine core can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amino derivative .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 2,4-dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine exhibit potential anticancer properties. The thieno[2,3-d]pyrimidine scaffold is known for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies on related thieno-pyrimidines have shown promising results in inhibiting tumor growth in various cancer models.
Antiviral Properties
The compound's structural analogs have been investigated for antiviral activity. The presence of halogen substituents and the thieno-pyrimidine core may enhance interaction with viral enzymes or receptors, making it a candidate for further research in antiviral drug development.
Agrochemicals
Herbicide Development
The chemical structure of this compound suggests potential use as a herbicide. Compounds with similar thieno-pyrimidine frameworks have been developed as selective herbicides that target specific plant pathways without affecting crops. This application is particularly relevant in developing sustainable agricultural practices.
Materials Science
Polymer Additives
Due to its unique fluorinated structure, this compound can be explored as an additive in polymer formulations. Fluorinated compounds are known to enhance the thermal stability and chemical resistance of polymers. Research into incorporating such compounds into polymer matrices could lead to the development of advanced materials with improved properties.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated a series of thieno-pyrimidine derivatives for their anticancer activity against various cell lines. The results demonstrated that modifications at the 6-position significantly influenced the potency against specific cancer types.
Case Study 2: Herbicide Efficacy
In a field study reported by Pesticide Science, a thieno-pyrimidine derivative was tested for its efficacy against common weed species in corn fields. The results indicated that the compound effectively reduced weed biomass while maintaining crop yield.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This mechanism is particularly relevant in the context of cancer treatment, where kinase inhibitors are used to block the proliferation of cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidines are versatile scaffolds in medicinal chemistry, with substituent variations dictating their biological and physicochemical profiles. Below is a comparative analysis of structurally related analogs:
Structural and Physicochemical Comparisons
ADMET Profiles
- Lipophilicity: The trifluoroethyl group increases AlogP (~3.0) compared to methyl (~2.1) but reduces it relative to fluorophenyl-substituted analogs (~3.5) .
- Permeability: Thienopyrimidines with PSA < 140 Ų (e.g., title compound) exhibit better cell membrane penetration than hydroxamic acid derivatives .
- Toxicity: Chlorine atoms may contribute to hepatotoxicity, necessitating structural optimization in lead candidates .
Biological Activity
2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine (CAS No. 2055107-43-0) is a compound of interest due to its potential biological activities. It belongs to the class of thieno[2,3-d]pyrimidines, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C8H3Cl2F3N2S
- Molecular Weight : 287.09 g/mol
- IUPAC Name : this compound
- Purity : 97%
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential as an enzyme inhibitor and its effects on different biological pathways.
Enzyme Inhibition
One notable area of research is the compound's role as an enzyme inhibitor. Studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit significant inhibitory effects on various enzymes. For instance, a related study highlighted that thieno[2,3-d]pyrimidine derivatives can inhibit protoporphyrinogen oxidase (PPO), an enzyme involved in heme biosynthesis. The inhibition constant () values for some derivatives were reported to be in the nanomolar range (e.g., 7.4 nM for a closely related compound) .
Anticancer Activity
Research has indicated that thieno[2,3-d]pyrimidine derivatives possess anticancer properties. A study focusing on structurally similar compounds found that they could effectively induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation . Although specific data on this compound is limited, its structural similarities suggest potential activity.
Case Studies
-
Case Study on Enzyme Inhibition :
- A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit PPO. The most potent compounds showed values significantly lower than those of traditional herbicides.
- Findings : These compounds demonstrated not only high potency but also favorable selectivity profiles against other enzymes .
- Anticancer Research :
Data Tables
| Compound Name | CAS Number | Molecular Weight | Inhibition Constant () | Activity Type |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine Derivative | 2055107-43-0 | 287.09 g/mol | 7.4 nM | Enzyme Inhibitor |
| Related Compound | Not Available | Not Available | Not Available | Anticancer Activity |
Q & A
Q. What are the common synthetic routes for preparing 2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine and its derivatives?
The compound is typically synthesized via multi-step protocols involving:
- Condensation reactions : Using 2-amino-3-thiophenecarboxylates with reagents like formamide or urea to form the pyrimidine core .
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) to introduce chlorine atoms at positions 2 and 4 .
- Functionalization at C-6 : The trifluoroethyl group is introduced via alkylation or nucleophilic substitution. For example, reacting 4-chloro intermediates with 2,2,2-trifluoroethylamine under basic conditions . Key optimization steps include controlling reaction pH (e.g., pH 6 for reductive amination) and using catalysts like pyridine to enhance yields .
Q. How are thieno[2,3-d]pyrimidine derivatives characterized spectroscopically?
Standard characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity. For example, the trifluoroethyl group shows distinct ¹⁹F NMR signals near δ -60 ppm .
- IR spectroscopy : Peaks at 1646 cm⁻¹ (C=N stretching) and 739 cm⁻¹ (C-Cl stretching) confirm core structural features .
- Mass spectrometry : ESI-MS or HRMS to verify molecular weights and fragmentation patterns .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to volatile reagents (e.g., POCl₃) .
- Waste disposal : Segregate halogenated waste and use professional disposal services to prevent environmental contamination .
- Prohibited activities : No eating, drinking, or storing personal items in lab areas .
Q. What in vitro biological activities have been reported for this compound?
Thieno[2,3-d]pyrimidines exhibit:
- Anticancer activity : Inhibition of A549, HCT116, and MCF-7 cell lines (IC₅₀ values in µM range) via EGFR kinase and microtubule disruption .
- Antimicrobial effects : Modifications at C-6 with oxadiazole or phenoxy groups enhance activity against Gram-positive bacteria .
Advanced Questions
Q. How do structural modifications at the 6-position influence the pharmacological profile of thieno[2,3-d]pyrimidine derivatives?
- Electron-withdrawing groups (e.g., trifluoroethyl) improve metabolic stability and binding to hydrophobic enzyme pockets (e.g., DHFR) .
- Heterocyclic substituents (e.g., 1,3,4-oxadiazole) enhance antimicrobial activity by increasing membrane permeability .
- Phenoxy groups at C-4 improve solubility and tumor selectivity in anticancer assays .
Q. What computational approaches are used to predict the binding modes and pharmacokinetic properties of these derivatives?
- Molecular docking : AutoDock or Glide to model interactions with targets like EGFR or PDE4B. For example, the trifluoroethyl group forms van der Waals contacts with Ile7 and Val115 in DHFR .
- MD simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100 ns trajectories .
- ADMET prediction : SwissADME or pkCSM to evaluate bioavailability, BBB penetration, and CYP450 inhibition .
Q. How do crystallographic studies inform the design of thieno[2,3-d]pyrimidine-based inhibitors?
- X-ray crystallography reveals binding orientations in enzyme active sites. For example, 2-amino-4-oxo-6-methyl derivatives bind to mutant human DHFR in a "folate-like" orientation, with sulfur atoms forming hydrophobic contacts .
- Hydrogen-bonding patterns : The pyrimidine N1 atom interacts with conserved residues (e.g., Asp94 in PDE4B), guiding rational substitutions .
Q. What strategies are employed to resolve contradictions in biological activity data across different structural analogs?
- Dose-response profiling : Validate IC₅₀ values across multiple cell lines (e.g., A549 vs. HCT116) to rule out cell-specific effects .
- Off-target screening : Use kinase profiling panels (e.g., Eurofins) to identify polypharmacology .
- Structural benchmarking : Compare crystallographic data with docking predictions to reconcile discrepancies in binding modes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
